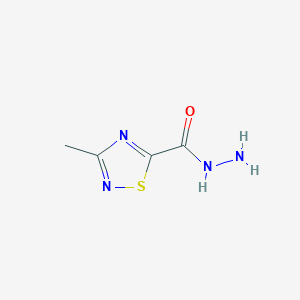

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

描述

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (CAS RN: 1375066-73-1) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carbohydrazide moiety at position 4. Its synthesis typically involves the reaction of methyl-substituted thiadiazole precursors with hydrazine hydrate under reflux conditions .

属性

IUPAC Name |

3-methyl-1,2,4-thiadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQISHJANPSPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375066-73-1 | |

| Record name | 3-methyl-1,2,4-thiadiazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and General Preparation Strategy

The synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide typically involves constructing the thiadiazole ring followed by introduction of the carbohydrazide group. A common synthetic approach starts from methyl hydrazinecarbodithioate or related precursors, which undergo cyclization and functional group transformations under controlled conditions.

One patented method describes the synthesis starting from methyl or methyl-d3 derivatives, which are converted through a series of reactions including the formation of Pinner salts and acetamidine intermediates, ultimately yielding the thiadiazole ring system with the carbohydrazide substituent at the 5-position.

Representative Synthetic Procedure

A typical laboratory-scale synthesis involves the following steps:

Step 1: Formation of Methyl Hydrazinecarbodithioate

This intermediate is prepared by reacting methyl hydrazine with carbon disulfide or related sulfur-containing reagents under basic conditions.Step 2: Cyclization to 3-Methyl-1,2,4-thiadiazole

The methyl hydrazinecarbodithioate undergoes cyclization, often facilitated by acidic or dehydrating agents, to form the thiadiazole ring.Step 3: Introduction of Carbohydrazide Group

The thiadiazole intermediate is then treated with hydrazine hydrate or hydrazine derivatives to install the carbohydrazide functionality at the 5-position.Step 4: Purification and Characterization

The crude product is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Methyl hydrazinecarbodithioate formation | Methyl hydrazine + CS2, basic medium | 70-85 | Requires controlled temperature |

| Cyclization to thiadiazole | Acid catalyst or dehydrating agent, reflux | 60-90 | Acid strength and time affect yield |

| Carbohydrazide introduction | Hydrazine hydrate, reflux in ethanol or water | 75-95 | Hydrazine concentration critical |

| Purification | Recrystallization from ethanol or methanol | - | High purity (>98%) achievable |

This sequence typically affords this compound in overall yields ranging from 50% to 80%, depending on scale and reaction optimization.

Industrial Scale Preparation

Industrial synthesis emphasizes safer reagents and scalable protocols. One reported industrial method involves:

- Reacting acetamide derivatives with chlorocarbonyl sulfinyl chloride and methyl cyanoformate to form intermediates.

- Subsequent ring closure and hydrazide formation under controlled temperature and pressure.

- Use of continuous flow reactors to improve reaction control and safety.

- Avoidance of hazardous reagents like carbon disulfide by employing alternative sulfur sources.

This approach reduces environmental and safety risks while maintaining high purity and yield.

Chemical Reaction Analysis

This compound is chemically versatile, undergoing various transformations:

| Reaction Type | Reagents/Conditions | Outcome/Product Type |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Corresponding amines or reduced derivatives |

| Nucleophilic substitution | Amines, alcohols, thiols under acidic/basic conditions | Substituted thiadiazoles |

These reactions enable derivatization for pharmaceutical and agrochemical applications.

Research Findings and Notes

- The compound is a key intermediate in synthesizing drugs such as fezolinetant and its deuterated analogs, highlighting the importance of isotopic labeling in medicinal chemistry.

- The hydrazide group enhances reactivity, facilitating further functionalization.

- Stability studies indicate the compound remains stable under standard laboratory conditions but requires protection from strong oxidants.

- The compound’s biological activity correlates with its synthetic accessibility, making efficient preparation methods critical for drug development.

Summary Table: Preparation Methods Overview

| Method Type | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Classical Synthesis | Methyl hydrazinecarbodithioate, hydrazine hydrate | Well-established, high purity | Use of toxic reagents (CS2) |

| Patented Route | Pinner salt formation, acetamidine intermediates | Enables isotopic labeling (d3) | Multi-step, requires precise control |

| Industrial Process | Acetamide, chlorocarbonyl sulfinyl chloride, methyl cyanoformate | Scalable, safer reagents | Requires specialized equipment |

化学反应分析

Condensation Reactions with Aldehydes

This compound undergoes condensation with aromatic and heterocyclic aldehydes to form hydrazones, a reaction critical for developing bioactive derivatives.

Example reaction :

Key experimental parameters :

-

Solvent : Absolute ethanol

-

Reaction time : 1–2 hours

-

Molar ratio : 1:1 (hydrazide:aldehyde)

Representative products and activities :

These hydrazones demonstrate enhanced antimycobacterial activity compared to parent compounds, emphasizing the role of the thiadiazole ring in bioactivity .

Cyclization Reactions

The compound participates in cyclization to form fused heterocyclic systems, particularly in synthetic pathways for pharmaceuticals.

Example :

In deuterated analog synthesis (e.g., deuterated fezolinetant intermediates), cyclization occurs via:

-

Bromine-mediated route : Uses brominating agents (e.g., NBS) to form thiadiazole rings .

-

Hypochlorite route : Involves NaOCl under acidic conditions for ring closure .

Critical factors :

-

Isotopic purity preservation during deuterium incorporation .

-

Reaction specificity for regioselective thiadiazole formation.

Hydrazide Reactivity

The carbohydrazide group (-CONHNH₂) enables:

-

Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides, isocyanates).

-

Oxidation : Forms diazenium intermediates under strong oxidizing conditions.

Thiadiazole Ring Modifications

-

Electrophilic substitution : Limited due to electron-deficient nature of the thiadiazole ring.

-

Ring-opening reactions : Occurs under extreme conditions (e.g., strong acids/bases), yielding sulfhydryl-containing intermediates.

Stability and Degradation

Key observations :

-

Thermal stability : Decomposes above 250°C without melting .

-

Hydrolytic stability : Resistant to hydrolysis under neutral pH but degrades in strongly acidic/basic media.

Degradation products :

-

Thioamides and ammonia (under alkaline hydrolysis).

-

Sulfur-containing fragments (e.g., H₂S) at high temperatures.

Comparative Reactivity Table

Mechanistic Insights

科学研究应用

Structural Overview

The compound features a thiadiazole ring known for its reactivity and ability to interact with various biological targets. The presence of the hydrazide functional group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceutical compounds.

Scientific Research Applications

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide has a wide range of applications:

Chemistry

- Building Block : It serves as a fundamental building block in synthesizing complex organic molecules and heterocyclic compounds.

Biology

- Precursor for Bioactive Molecules : The compound is crucial in developing bioactive molecules with potential therapeutic effects.

Medicine

- Pharmaceutical Synthesis : It plays a role in synthesizing pharmaceutical compounds targeting specific receptors such as the NK-3 receptor for treating sex-hormone-dependent diseases. For instance, derivatives have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations comparable to established drugs like isoniazid .

Industry

- Agrochemicals Production : It is utilized in producing various agrochemicals and materials with specific properties.

Research indicates that this compound exhibits significant biological activity:

- Antimycobacterial Activity : Recent studies show that derivatives of this compound demonstrate potent antimycobacterial activity against M. tuberculosis strains, with some derivatives exhibiting minimal cytotoxicity against normal cell lines .

- Cellular Effects : The compound influences cell signaling pathways and gene expression. Its structural properties allow it to interact with various enzymes and proteins, potentially leading to cytotoxic effects on cancer cell lines .

Antimycobacterial Activity Study

A study investigated the synthesis of novel hydrazone derivatives from this compound. These derivatives demonstrated significant antimycobacterial activity against M. tuberculosis H37Rv strains with MIC values ranging from 0.07 to 0.32 µM. Notably, some compounds exhibited selectivity indices indicating minimal cytotoxicity against normal human cells .

Pharmacokinetics

Research on related thiadiazole derivatives has shown favorable pharmacokinetic profiles in animal models. One study highlighted advanced pharmacokinetics for a derivative in rats, suggesting that this compound may exhibit similar beneficial absorption and metabolism characteristics .

作用机制

The mechanism of action of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a key intermediate in the synthesis of fezolinetant, a selective antagonist of the NK-3 receptor. This interaction modulates the receptor’s activity, leading to therapeutic effects in the treatment of sex-hormone dependent diseases .

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 3-methyl-1,2,4-thiadiazole-5-carbohydrazide and related compounds:

Key Observations:

- Heterocycle Influence: Thiazole derivatives (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) exhibit distinct electronic properties compared to thiadiazoles due to the absence of a sulfur atom in the ring.

- Substitution Position : 1,2,3-Thiadiazole analogues (e.g., ) demonstrate broader biological activities (antioxidant, antitumor) but may suffer from reduced stability compared to 1,2,4-thiadiazoles due to ring strain .

- Functional Group Reactivity : The carbohydrazide group (-CONHNH2) in the target compound enables condensation reactions, forming hydrazones or thiosemicarbazides, which are pivotal in synthesizing antimicrobial and antitumor agents .

Physicochemical and Stability Comparisons

- Solubility : The carbohydrazide group enhances water solubility in polar solvents, but methyl and aryl substituents (e.g., phenyl in thiazoles) increase hydrophobicity, affecting bioavailability .

- Thermal Stability : 1,2,4-Thiadiazoles generally exhibit higher thermal stability than 1,2,3-isomers due to reduced ring strain, making them preferable for high-temperature reactions .

生物活性

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

This compound features a thiadiazole ring that is known for its reactivity and ability to interact with various biological targets. The presence of the hydrazide functional group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors such as the NK-3 receptor .

Target Interactions

The compound is involved in several biochemical pathways:

- Enzyme Interaction : It acts as an intermediate in the synthesis of drugs like fezolinetant, indicating its role in enzyme-mediated reactions.

- Cellular Effects : Studies suggest that it can influence cell signaling pathways and gene expression, potentially leading to cytotoxic effects on cancer cell lines .

Pharmacokinetics

Research indicates that derivatives of thiadiazole compounds exhibit favorable pharmacokinetic profiles in animal models. For instance, one study highlighted a related thiadiazole derivative demonstrating advanced pharmacokinetics in rats, suggesting that this compound may similarly exhibit beneficial absorption and metabolism characteristics.

Antimicrobial Properties

A significant area of research has focused on the antimicrobial activity of this compound and its derivatives:

- Minimum Inhibitory Concentration (MIC) : In studies involving Mycobacterium tuberculosis, derivatives exhibited MIC values ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid. Notably, one derivative showed an MIC of 0.073 µM with minimal cytotoxicity against normal cell lines .

| Compound | MIC (µM) | Cytotoxicity (Selectivity Index) |

|---|---|---|

| 3d | 0.073 | HEK-293 SI = 3516 |

| 5k | 0.07 | CCL-1 SI = 2979 |

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that while some derivatives exhibited potent antimycobacterial activity, they maintained low toxicity towards normal cells. This highlights their potential as therapeutic agents with favorable safety profiles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimycobacterial Activity : A study evaluated various hydrazone derivatives based on thiadiazole structures against Mycobacterium tuberculosis. The results indicated that modifications to the thiadiazole moiety significantly influenced antimicrobial potency and selectivity .

- Synthetic Applications : The compound serves as a crucial building block for synthesizing complex organic molecules in medicinal chemistry. Its derivatives have been explored for their potential as new drug candidates targeting various diseases .

- Safety Profile : Oral administration studies in animal models demonstrated that high doses (up to 2000 mg/kg) did not result in mortality or adverse effects, indicating a promising safety profile for further development .

常见问题

Basic: How can researchers optimize the synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide?

Answer:

Synthesis optimization involves selecting appropriate hydrazine derivatives and reaction conditions. For example, reacting 3-acetonyl-5-cyano-1,2,4-thiadiazole with substituted phenylhydrazines (e.g., 4-methoxyphenylhydrazine hydrochloride) under reflux in ethanol yields regioselective indole-thiadiazole hybrids . Key parameters include:

- Solvent choice : Ethanol or propan-2-ol for controlled reactivity .

- Reagent stoichiometry : Equimolar ratios minimize side products.

- Temperature : Reflux conditions (70–80°C) enhance cyclization efficiency .

Monitoring via TLC ensures reaction completion, followed by recrystallization (methanol/ethanol) for purification .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H stretch at ~3200 cm⁻¹) .

- NMR : H NMR confirms methyl groups (δ 2.5–3.0 ppm) and aromatic protons; C NMR resolves thiadiazole carbons (δ 150–160 ppm) .

- TLC : Monitors reaction progress using silica gel plates (ethyl acetate/hexane eluent) .

Advanced: What mechanistic insights explain the cyclization reactions of this compound?

Answer:

Cyclization often proceeds via nucleophilic attack of the carbohydrazide’s hydrazine group on electrophilic carbons. For example:

- Pyrazole formation : Reacting with bis(methylthio)methylene malononitrile initiates a Michael addition, followed by cyclocondensation to yield pyrazole derivatives .

- Indole synthesis : Phenylhydrazine derivatives undergo Fischer indole synthesis under acidic conditions, forming fused heterocycles . Mechanistic studies using DFT calculations or isotopic labeling can resolve ambiguities in pathway selectivity.

Advanced: How can researchers address contradictions in product selectivity when using different hydrazine derivatives?

Answer:

Contradictions arise from steric/electronic effects of substituents. For instance:

- 4-Methoxyphenylhydrazine favors indole formation due to electron-donating groups stabilizing intermediates .

- Phenylhydrazine may yield pyrazole byproducts via competing pathways (e.g., [3+2] cycloaddition) .

Methodological solutions : - Vary substituents systematically and analyze kinetics (e.g., time-resolved NMR).

- Use computational tools (e.g., Gaussian) to model transition states and predict regioselectivity .

Advanced: What strategies enable the design of hybrid heterocycles incorporating this compound?

Answer:

- Alkylation/arylation : React with bromoalkanes or aryl halides to append functional groups (e.g., 5-((5-amino-1,3,4-thiadiazol-2-ylthio)methyl)-triazoles) .

- Cross-coupling : Suzuki-Miyaura coupling introduces aryl/heteroaryl moieties for enhanced bioactivity .

- Hybrid scaffolds : Combine with triazoles or pyrimidines via multi-step protocols (e.g., cyclocondensation followed by alkylation) .

Basic: How does the compound react with carbonyl-containing substrates?

Answer:

The hydrazide group reacts with ketones/aldehydes to form hydrazones. For example:

- Acetyl derivatives : React with acetylacetone to form Schiff bases, confirmed by H NMR (disappearance of C=O proton) .

- Condensation with aldehydes : Yields azomethine derivatives, useful as ligands in coordination chemistry .

Advanced: How can structure-activity relationships (SARs) guide bioactivity optimization?

Answer:

- Antimicrobial activity : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the thiadiazole 5-position to enhance membrane penetration .

- Antioxidant potential : Sulfur-rich derivatives (e.g., thiol-substituted triazoles) improve radical scavenging, assessed via DPPH assays .

Methodology : Synthesize analogs with varied substituents and test in vitro against target pathogens or oxidative stress models .

Advanced: How can theoretical frameworks improve experimental design for this compound?

Answer:

- Conceptual models : Use Frontier Molecular Orbital (FMO) theory to predict reactive sites for functionalization .

- Molecular docking : Screen derivatives against enzyme targets (e.g., COX-2) to prioritize synthesis .

- QSAR studies : Corrogate substituent effects (e.g., Hammett constants) with bioactivity data to guide optimization .

Advanced: What methodologies resolve discrepancies in reported reaction outcomes?

Answer:

- Reproducibility checks : Validate protocols using controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Side-product analysis : Isolate byproducts via column chromatography and characterize (e.g., 5-cyano-3-(3,5-dimethylpyrazol-4-yl)-thiadiazole in ) .

- Cross-disciplinary validation : Combine synthetic data with computational mechanistic studies to reconcile contradictions .

Basic: What stability considerations are critical for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。